molecular formula C7H14N2O B11969099 N-methylpiperidine-1-carboxamide CAS No. 36879-48-8

N-methylpiperidine-1-carboxamide

Katalognummer: B11969099
CAS-Nummer: 36879-48-8
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: BSOVIALCHYCZQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylpiperidine-1-carboxamide is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the amidation of carboxylic acids with amines. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and reagents . The amidation process typically involves activating the carboxylic acid to form an intermediate, which then reacts with the amine to form the amide bond .

Industrial Production Methods

Industrial production of this compound often employs catalytic amidation due to its efficiency and high yield. The use of catalysts such as nickel or iridium can facilitate the reaction under milder conditions, making the process more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylpiperidine-1-carboxylic acid, while reduction may produce N-methylpiperidine .

Wissenschaftliche Forschungsanwendungen

N-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler compound with a similar structure but without the carboxamide group.

    N-methylpiperidine: Similar to N-methylpiperidine-1-carboxamide but lacks the carboxamide group.

    Piperidine-1-carboxamide: Similar but without the methyl group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and pharmaceuticals .

Eigenschaften

CAS-Nummer

36879-48-8

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

N-methylpiperidine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-8-7(10)9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10)

InChI-Schlüssel

BSOVIALCHYCZQT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.